An In-depth Technical Guide to N-(azide-PEG3)-N'-(PEG4-NHS ester)-Cy5: Properties and Applications
An In-depth Technical Guide to N-(azide-PEG3)-N'-(PEG4-NHS ester)-Cy5: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
N-(azide-PEG3)-N'-(PEG4-NHS ester)-Cy5 is a versatile, heterobifunctional molecule that serves as a cornerstone in modern bioconjugation, proteomics, and drug discovery. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its use, and illustrates its role in complex biological applications.
Core Properties and Specifications
This molecule integrates three key functionalities: a primary amine-reactive N-hydroxysuccinimide (NHS) ester, a bioorthogonal azide (B81097) group for "click" chemistry, and a bright, far-red fluorescent Cy5 dye. These components are connected by a flexible, hydrophilic polyethylene (B3416737) glycol (PEG) linker, which enhances solubility in aqueous environments.
Quantitative Data Summary
The following tables summarize the key quantitative properties of N-(azide-PEG3)-N'-(PEG4-NHS ester)-Cy5, compiled from various sources.
| Chemical and Physical Properties | |
| Property | Value |
| Molecular Formula | C48H65ClN6O11[1] |
| Molecular Weight | 937.5 g/mol [1] |
| Purity | ≥95%[1] |
| Appearance | Solid |
| Storage Conditions | -20°C, protect from light and moisture |
| Solubility | Soluble in DMSO, DMF, and water[2] |
| Optical Properties | |
| Property | Value |
| Fluorophore | Cyanine5 (Cy5) |
| Excitation Maximum (λex) | ~649 nm[2] |
| Emission Maximum (λem) | ~667 nm[2] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ |
Key Functionalities and Applications
The unique combination of reactive groups makes this molecule a powerful tool for a variety of applications:
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Bioconjugation: The NHS ester allows for the covalent labeling of proteins, antibodies, and other biomolecules through reaction with primary amines (e.g., lysine (B10760008) residues). The azide group can then be used to attach the labeled biomolecule to another molecule functionalized with an alkyne or a cyclooctyne.
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Fluorescence-Based Detection: The integrated Cy5 dye enables sensitive and specific detection in fluorescence microscopy, flow cytometry, and in-gel analysis.
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PROTAC Development: This molecule can serve as a fluorescent linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4][5] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[3][4]
Experimental Protocols
The following are detailed methodologies for the key reactions involving N-(azide-PEG3)-N'-(PEG4-NHS ester)-Cy5.
Protocol 1: Labeling of Proteins with the NHS Ester
This protocol outlines the steps for conjugating the NHS ester moiety to primary amines on a protein.
Materials:
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Protein of interest (in an amine-free buffer, e.g., PBS)
-
N-(azide-PEG3)-N'-(PEG4-NHS ester)-Cy5
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange.
-
Reagent Preparation: Immediately before use, dissolve the N-(azide-PEG3)-N'-(PEG4-NHS ester)-Cy5 in DMSO or DMF to a concentration of 10 mg/mL.
-
Reaction Setup:
-
Adjust the pH of the protein solution to 8.3-8.5 using the Reaction Buffer.
-
Add the dissolved linker-dye solution to the protein solution at a molar ratio of 5:1 to 20:1 (linker:protein). The optimal ratio should be determined empirically. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring or rotation and protected from light.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove the unreacted linker-dye and byproducts by size-exclusion chromatography or dialysis.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the azide-functionalized biomolecule and an alkyne-containing molecule.
Materials:
-
Azide-labeled biomolecule (from Protocol 1)
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand.
-
Reaction Buffer: Phosphate buffer or Tris buffer, pH 7.0-8.0
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 300 mM in water, freshly prepared), and the ligand (e.g., 100 mM THPTA in water).
-
-
Reaction Setup:
-
In a reaction tube, combine the azide-labeled biomolecule and a 2-10 fold molar excess of the alkyne-containing molecule in the Reaction Buffer.
-
Add the THPTA/TBTA ligand to the reaction mixture.
-
Add the CuSO₄ solution.
-
-
Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature. The reaction progress can be monitored by an appropriate analytical method (e.g., LC-MS or gel electrophoresis).
-
Purification: Purify the resulting conjugate using a suitable method such as size-exclusion chromatography or affinity chromatography to remove the catalyst and excess reagents.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol details the copper-free "click" reaction between the azide-functionalized biomolecule and a molecule containing a strained alkyne (e.g., DBCO or BCN).
Materials:
-
Azide-labeled biomolecule (from Protocol 1)
-
Strained alkyne-containing molecule (e.g., DBCO-functionalized)
-
Reaction Buffer: PBS or other suitable biological buffer, pH 7.0-7.4
Procedure:
-
Reaction Setup:
-
Combine the azide-labeled biomolecule with a 2-5 fold molar excess of the strained alkyne-containing molecule in the Reaction Buffer.
-
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. The reaction is typically slower than CuAAC but avoids the use of a potentially cytotoxic copper catalyst.
-
Purification: Purify the conjugate using standard methods like size-exclusion chromatography to remove any unreacted starting materials.
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental protocols described above.
References
- 1. N-(azide-PEG3)-N'-(PEG4-NHS ester)-Cy5 | AxisPharm [axispharm.com]
- 2. N-(m-PEG4)-N'-(azide-PEG3)-Cy5, 2107273-02-7 | BroadPharm [broadpharm.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. N-(Azide-PEG3)-N'-(PEG4-NHS ester)-Cy5_新研博美 [xinyanbm.com]
